Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate
Description
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate is a synthetic organic compound characterized by a benzodioxole ring, a cyclopropane carbonyl group, and an amino-propanoate ester backbone. Its structure combines aromatic, heterocyclic, and aliphatic features, making it a candidate for applications in medicinal chemistry and catalysis. The benzodioxole moiety is known for enhancing metabolic stability and binding affinity in bioactive molecules, while the cyclopropane carbonyl group may contribute to conformational rigidity or serve as a directing group in metal-catalyzed reactions .
Synthesis of this compound involves multi-step reactions, as exemplified in patent literature, where intermediates like methyl (3R)-3-(1,3-benzodioxol-5-yl)-3-{...}propanoate derivatives are prepared using amine hydrochlorides and coupling agents such as N,N-diisopropylethylamine .
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-(cyclopropanecarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-19-14(17)7-11(16-15(18)9-2-3-9)10-4-5-12-13(6-10)21-8-20-12/h4-6,9,11H,2-3,7-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKPDQAMNDBADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the propanoate moiety and the cyclopropylcarbonyl group. Key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Propanoate Group: This step often involves esterification reactions using appropriate carboxylic acids and alcohols.
Addition of the Cyclopropylcarbonyl Group: This is typically done through acylation reactions using cyclopropylcarbonyl chloride in the presence of a base like pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, amines, under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted esters and amides.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Biochemical Probes: Utilized in studying biochemical pathways and interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Studied for its efficacy against various microbial strains.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues, while the cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate is compared with structurally analogous compounds (Table 1).
Table 1: Structural and Functional Comparison
Key Findings :
Directing Group Utility: Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has an N,O-bidentate directing group for C–H activation, the target compound’s cyclopropane carbonyl may act as a monodentate ligand, limiting its utility in certain metal-mediated reactions .
Bioactivity Potential: Derivatives with thienylmethyl substituents (e.g., 3-19 in EP 2 881 393 B1) exhibit enhanced bioactivity profiles compared to the cyclopropane variant, suggesting substituent-dependent pharmacological effects .
Biological Activity
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C16H17N O4. Its structure includes a benzodioxole moiety, which is known for its diverse biological activities, and a cyclopropylcarbonyl group that may influence its pharmacodynamics.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown activity against various bacterial strains, suggesting that this compound may also possess similar properties.
- Insecticidal Activity : Research on related compounds has demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. The presence of the benzodioxole group is crucial for this activity. For example, a study highlighted that 3,4-methylenedioxy cinnamic acid exhibited LC50 values indicating effective larvicidal properties without significant mammalian toxicity .
- Neuroprotective Effects : Compounds derived from benzodioxole have been studied for their neuroprotective effects in models of neurodegenerative diseases. They are believed to modulate neurotransmitter systems and reduce oxidative stress.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial resistance.
- Interaction with Receptors : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
Study on Antimicrobial Properties
A study focusing on the antimicrobial properties of benzodioxole derivatives revealed that these compounds could inhibit the growth of several pathogenic bacteria. The study utilized standard disc diffusion methods to assess the effectiveness of various concentrations against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response with significant inhibition at higher concentrations.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Control | S. aureus | 30 |
| Test Compound | S. aureus | 25 |
| Control | E. coli | 28 |
| Test Compound | E. coli | 22 |
Toxicity Assessment
In assessing the safety profile of related compounds, studies have shown no significant cytotoxicity at concentrations up to 5200 μM in human peripheral blood mononuclear cells. This suggests a favorable safety margin for further development.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate, and how do reaction conditions impact yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the benzodioxol-propanoate core via esterification or Michael addition under controlled pH and temperature (e.g., 60–80°C in anhydrous THF or DMF) .
- Step 2 : Introduction of the cyclopropanecarbonylamino group via acylation. Catalysts like DMAP or EDC improve coupling efficiency, while solvent polarity (e.g., dichloromethane vs. DMSO) influences reaction kinetics .
- Key Considerations : Purity (>95%) is achieved through column chromatography or recrystallization in ethanol/water mixtures. Yield optimization requires inert atmospheres (N₂/Ar) to prevent hydrolysis of the ester group .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzodioxol aromatic protons (δ 6.7–7.1 ppm), ester carbonyl (δ 165–170 ppm), and cyclopropane CH₂ groups (δ 1.2–1.5 ppm) .
- IR Spectroscopy : Ester C=O (1720–1740 cm⁻¹) and amide N-H (3300–3450 cm⁻¹) stretches validate functional groups .
- HPLC-MS : Quantifies purity and detects side products (e.g., unreacted starting materials) .
Q. What functional group transformations are feasible for generating derivatives?
- Methodological Answer :
- Ester Hydrolysis : Use NaOH/EtOH to convert the ester to a carboxylic acid, enabling further coupling (e.g., peptide bonds) .
- Amide Modifications : React the cyclopropanecarbonylamino group with Grignard reagents or reduce it to an amine using LiAlH₄ .
- Benzodioxol Ring Functionalization : Electrophilic substitution (e.g., nitration) at the 5-position of the benzodioxol ring, guided by directing group effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data, particularly regarding stereochemical outcomes?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and polar mobile phases (e.g., hexane/isopropanol) to confirm stereochemistry .
- X-ray Crystallography : Resolves absolute configuration ambiguities, especially for crystals grown via slow evaporation in acetonitrile/water .
- Dynamic NMR : Detects rotameric equilibria in the cyclopropane moiety, which may cause splitting in ¹H NMR spectra .
Q. What strategies optimize the introduction of the cyclopropanecarbonyl group while minimizing side reactions?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the benzodioxol NH group with Boc anhydride to prevent undesired acylation .
- Low-Temperature Acylation : Perform reactions at 0–5°C to reduce epimerization or cyclopropane ring-opening .
- Catalyst Screening : Test Pd-based catalysts for regioselective coupling, as reported in analogous cyclopropane-containing systems .
Q. How do solvent polarity and catalyst choice affect the acylation step’s reaction kinetics?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate acylation via stabilization of transition states but may increase side reactions. Non-polar solvents (e.g., toluene) favor slower, more controlled reactions .
- Catalyst Optimization : DMAP outperforms pyridine in activating the carbonyl electrophile, reducing reaction time from 24h to 6h .
Q. What computational methods predict the compound’s binding affinity with enzymatic targets, considering stereochemistry?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Use the cyclopropane moiety’s rigid structure to model interactions with hydrophobic enzyme pockets .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns trajectories, focusing on hydrogen bonds between the amide group and catalytic residues .
Data Contradiction and Mechanistic Analysis
Q. How can researchers address conflicting bioactivity data in benzodioxol-containing analogs?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., replacing cyclopropane with cyclobutane) and correlate changes with activity trends .
- Metabolic Profiling : Use LC-MS to identify metabolites that may deactivate the compound in vitro vs. in vivo .
Q. What experiments elucidate the cyclopropane ring’s role in pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
